HJ-PI01

描述

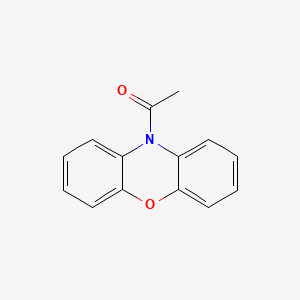

Structure

2D Structure

3D Structure

属性

CAS 编号 |

6192-43-4 |

|---|---|

分子式 |

C14H11NO2 |

分子量 |

225.24 g/mol |

IUPAC 名称 |

1-phenoxazin-10-ylethanone |

InChI |

InChI=1S/C14H11NO2/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3 |

InChI 键 |

MXVOQCUXOQFIHU-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31 |

外观 |

Solid powder |

其他CAS编号 |

6192-43-4 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

HJPI01; HJ-PI01; HJ PI01 |

产品来源 |

United States |

Foundational & Exploratory

HJ-PI01 Mechanism of Action in Breast Cancer: A Technical Guide

A Novel Pim-2 Inhibitor Inducing Apoptosis and Autophagy in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of HJ-PI01, a novel and potent Pim-2 inhibitor, in the context of breast cancer, with a particular focus on triple-negative breast cancer (TNBC). This compound has been shown to induce both apoptotic and autophagic cell death, positioning it as a promising candidate for further preclinical and clinical investigation.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting Pim-2, a serine/threonine kinase that is frequently overexpressed in various malignancies, including breast cancer. Pim-2 plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. By inhibiting Pim-2, this compound disrupts these pro-survival signals, leading to programmed cell death.[1][2]

The primary downstream effects of this compound-mediated Pim-2 inhibition in breast cancer cells are the induction of two distinct but interconnected cell death pathways:

-

Apoptosis: this compound triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This dual induction ensures a robust and efficient elimination of cancer cells.[1][2]

-

Autophagy: In addition to apoptosis, this compound also induces autophagic cell death. While autophagy can sometimes act as a survival mechanism for cancer cells, in this context, it appears to contribute to the cytotoxic effects of the compound.[1][2]

The following diagram illustrates the central mechanism of this compound.

References

Technical Guide: HJ-PI01 and its Apoptosis Induction Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: HJ-PI01 is a novel synthetic compound identified as a potent inhibitor of Pim-2, a serine/threonine kinase implicated in tumorigenesis and metastasis.[1] This document provides a detailed overview of the molecular mechanisms by which this compound induces apoptosis in cancer cells, particularly in triple-negative breast cancer. It outlines the dual activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Furthermore, this guide presents quantitative data on the anti-proliferative effects of this compound and provides detailed protocols for the key experimental assays used to characterize its pro-apoptotic activity.

Mechanism of Action: Pim-2 Inhibition

This compound functions as a novel and specific inhibitor of Pim-2 kinase.[1] Pim-2 is a proto-oncogene that promotes cell survival and proliferation by phosphorylating various downstream targets, many of which are involved in preventing apoptosis. Molecular docking and dynamics simulations have shown that this compound binds effectively to the ATP-binding site of Pim-2, inhibiting its kinase activity.[1] By targeting Pim-2, this compound disrupts key survival signals, sensitizing cancer cells to programmed cell death.[1]

Apoptosis Induction Pathways

This compound has been demonstrated to induce apoptosis through a coordinated activation of both the extrinsic and intrinsic pathways in human breast cancer cells.[2] Treatment with this compound leads to characteristic morphological changes associated with apoptosis and robust activation of key molecular markers in both cascades.[1]

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the activation of death receptors on the cell surface. This compound treatment upregulates the expression of key proteins in this pathway. Western blot analysis has shown increased levels of Fas (a death receptor), Fas-Associated Death Domain (FADD), and caspase-8.[1] The activation of this cascade suggests that this compound enhances the sensitivity of cancer cells to death receptor-mediated apoptosis.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization. This compound modulates the balance of pro- and anti-apoptotic Bcl-2 family members.[1] Specifically, its application leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of downstream executioner caspases.

The diagram below illustrates the dual apoptotic pathways activated by this compound.

Quantitative Analysis of Anti-proliferative Activity

The efficacy of this compound has been quantified across several human breast cancer cell lines. The MTT assay was utilized to measure cell proliferation inhibition. This compound demonstrated superior potency compared to the pan-Pim inhibitor PI003 and the antipsychotic agent chlorpromazine, which has known anti-cancer properties.

Table 1: Comparative Inhibition of MDA-MB-231 Cell Growth

| Compound | Concentration for ~50% Inhibition (24h) |

|---|---|

| This compound | 300 nmol/L |

| PI003 | 460 nmol/L |

| Chlorpromazine | 750 nmol/L |

Data sourced from studies on triple-negative breast cancer cells.[1]

Table 2: Anti-proliferative Activity of this compound at 1 µmol/L

| Cell Line | Cancer Type | % Inhibition |

|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 76.5% |

| MDA-MB-468 | Triple-Negative Breast Cancer | Moderate |

| MDA-MB-436 | Triple-Negative Breast Cancer | Moderate |

| MCF-7 | ER-Positive Breast Cancer | Moderate |

Data reflects the potent and broad-spectrum activity of this compound.[1]

Experimental Protocols

The characterization of this compound's pro-apoptotic effects relies on a suite of standard molecular and cell biology techniques.

Experimental Workflow Overview

The general workflow for assessing the apoptosis-inducing activity of this compound is depicted below.

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3]

-

Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired period (e.g., 24, 48 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Incubate the plate overnight in a humidified atmosphere. Measure the absorbance at 570 nm using a microplate reader.[3]

Apoptosis Detection by Annexin V/PI Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

-

Cell Preparation: Treat cells with this compound as described above. Harvest both adherent and floating cells.

-

Washing: Wash cells twice with cold PBS and centrifuge at ~500 x g for 5 minutes.[6]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[7]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[8]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[8]

Western Blot Analysis of Apoptotic Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.[9]

-

Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[11]

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[10]

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-Fas, anti-FADD, anti-Caspase-8, anti-Bax, anti-Bcl-2, and a loading control like β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10] Quantify band intensity using densitometry software.[11]

Conclusion

This compound is a promising anti-cancer agent that effectively targets the Pim-2 kinase. Its mechanism of action involves the robust induction of apoptosis through the simultaneous engagement of the extrinsic and intrinsic pathways.[2] The quantitative data underscore its high potency against breast cancer cells. The detailed protocols provided herein offer a framework for researchers to further investigate this compound and other similar compounds in the drug development pipeline.

References

- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 細胞計數與健康分析 [sigmaaldrich.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 7. Annexin V Staining Protocol [bdbiosciences.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Apoptosis western blot guide | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Dual-Edged Sword: A Technical Guide to Autophagy-Mediated Cell Death Induced by HJ-PI01

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of HJ-PI01, a novel and orally active inhibitor of the Pim-2 serine/threonine kinase. This compound has demonstrated significant potential in oncology research, particularly for its ability to induce a dual mechanism of cell death—apoptosis and autophagy—in cancer cells. This document collates the key quantitative data, details the experimental methodologies used to elucidate its mechanism, and visualizes the complex signaling pathways involved.

Executive Summary

This compound has emerged as a potent anti-cancer agent, primarily investigated in the context of triple-negative breast cancer (TNBC).[1] Its primary molecular target is Pim-2, a kinase implicated in cancer cell survival and metastasis through the activation of STAT3.[1] By inhibiting Pim-2, this compound triggers two distinct programmed cell death pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, as well as autophagic cell death.[1][2] This dual mechanism presents a promising strategy to overcome resistance to conventional therapies that target only a single cell death pathway. The compound has shown robust efficacy in vitro against various breast cancer cell lines and in vivo in xenograft mouse models.[2]

Quantitative Data Summary

The anti-proliferative and cell death-inducing effects of this compound have been quantified across several studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Concentration | Time (hours) | % Inhibition of Cell Growth | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 300 nmol/L | 24 | ~50% | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1 µmol/L | Not Specified | 76.5% | [2] |

Table 2: Comparative Efficacy of this compound

| Compound | Target | Concentration for ~50% Inhibition (MDA-MB-231 cells) | Reference |

| This compound | Pim-2 | 300 nmol/L | [2] |

| Chlorpromazine | Not Specified | 750 nmol/L | [2] |

| PI003 | Pan-Pim | 460 nmol/L | [2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Duration | Outcome | Reference |

| MDA-MB-231 Xenograft Mice | This compound (40 mg/kg/day, oral administration) | 10 days | Significant inhibition of tumor growth | [3] |

Core Signaling Pathways of this compound Action

This compound executes its anti-tumor effects by modulating a network of signaling pathways that converge on apoptosis and autophagy. The diagrams below, rendered in DOT language, illustrate these mechanisms.

This compound-Induced Apoptosis Pathway

This compound initiates apoptosis through two coordinated routes: the extrinsic pathway, mediated by death receptors, and the intrinsic pathway, centered on mitochondrial regulation.

Caption: this compound induced apoptosis signaling cascade.

This compound-Induced Autophagy Pathway

In parallel to apoptosis, this compound triggers autophagic cell death. This process involves the formation of autophagosomes to degrade cellular components. Key protein markers like Beclin-1, LC3, and p62 are modulated.

Caption: this compound induced autophagy signaling cascade.

Detailed Experimental Protocols

The following sections provide methodologies for the key experiments used to characterize the activity of this compound.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-3200 nmol/L) for specified time periods (e.g., 24, 48 hours).[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates, revealing the molecular changes induced by this compound.

-

Cell Lysis: Treat MDA-MB-231 cells with this compound (e.g., 300 nmol/L) for various time points (e.g., 12, 24, 48 hours).[3] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Primary antibodies include those against Pim-2, Bcl-2, Bax, Caspase-3, Caspase-9, Fas, FADD, Beclin-1, LC3, p62, and β-actin (as a loading control).[2][3][4]

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.

Autophagy Detection by Fluorescence Microscopy

This method visualizes the formation of autophagosomes by observing the localization of GFP-tagged LC3.

-

Transfection: Transfect MDA-MB-231 cells with a GFP-LC3 plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with this compound (e.g., 300 nmol/L) for 24 hours.[4]

-

Imaging: Fix the cells with 4% paraformaldehyde. Observe the subcellular localization of GFP-LC3 using a fluorescence microscope. An increase in the number of distinct GFP-LC3 puncta (dots) per cell indicates the formation of autophagosomes.[4]

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the cellular ultrastructure, allowing for the direct visualization of autophagic vacuoles.

-

Cell Preparation: Treat MDA-MB-231 cells with this compound (e.g., 300 nmol/L) for 24 hours.[2]

-

Fixation: Fix the cells in 2.5% glutaraldehyde, followed by post-fixation in 1% osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the cells through a graded series of ethanol and embed them in resin.

-

Sectioning and Staining: Cut ultra-thin sections (70-90 nm) and stain them with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope. Look for the characteristic double-membraned autophagic vacuoles containing cytoplasmic organelles.[2]

Experimental Workflow Visualization

The logical flow from hypothesis to validation in this compound research follows a structured path.

Caption: General experimental workflow for this compound characterization.

Conclusion and Future Directions

This compound is a promising Pim-2 inhibitor that effectively induces both apoptosis and autophagic cell death in triple-negative breast cancer cells. The comprehensive data presented in this guide underscore its potential as a lead compound for further drug development. Future research should focus on elucidating the precise molecular link between Pim-2 inhibition and the initiation of autophagy, exploring the efficacy of this compound in other cancer types, and evaluating its potential in combination therapies to enhance anti-tumor activity and overcome drug resistance.

References

- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]

HJ-PI01: A Selective Pim-2 Kinase Inhibitor for Triple-Negative Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HJ-PI01, chemically identified as 10-Acetylphenoxazine, is an orally active and selective inhibitor of Pim-2 kinase. Pim-2, a serine/threonine kinase, is a key player in cancer cell survival, proliferation, and metastasis, with elevated expression often observed in triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized for its characterization. This compound has been shown to induce both apoptosis and autophagic cell death in human breast cancer cells. In preclinical xenograft models of TNBC, this compound has demonstrated significant tumor growth inhibition. This document serves as a core resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Pim-2 signaling pathway with this compound.

Introduction to Pim-2 Kinase

The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3. These kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT pathway, and are crucial for cell cycle progression, inhibition of apoptosis, and promotion of cell survival. Pim-2 is of particular interest in oncology as its overexpression has been linked to the pathogenesis and poor prognosis of various cancers, including triple-negative breast cancer. Unlike many other kinases, Pim kinases are constitutively active and their activity is primarily regulated at the level of transcription and protein stability. This makes them attractive targets for therapeutic intervention.

This compound: A Novel Pim-2 Inhibitor

This compound is a novel, synthesized small molecule compound identified as a potent and selective inhibitor of Pim-2 kinase. Molecular docking and dynamics simulations have revealed that this compound effectively binds to the ATP-binding pocket of Pim-2, thereby inhibiting its kinase activity.[1]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 10-Acetylphenoxazine |

| Synonyms | This compound |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.25 g/mol |

| CAS Number | 6192-43-4 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism involving the induction of apoptosis and autophagic cell death.[1][2]

Induction of Apoptosis

This compound triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Treatment of MDA-MB-231 cells with this compound leads to the activation of caspase-9 and caspase-3, key executioner caspases in the apoptotic cascade.[1] Furthermore, this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[1]

Induction of Autophagic Cell Death

In addition to apoptosis, this compound induces autophagic cell death in triple-negative breast cancer cells. This is evidenced by the formation of autophagic vacuoles and the modulation of key autophagy-related proteins. This compound treatment increases the levels of LC3-II and Beclin-1, proteins essential for autophagosome formation, and promotes the degradation of p62, a protein that is consumed during autophagy.[1]

In Vitro and In Vivo Efficacy

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity against a panel of human breast cancer cell lines. A significant inhibitory effect was observed in triple-negative breast cancer cell lines.

| Cell Line | Cancer Type | IC50 (approx.) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~300 nM (at 24h) | [3] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Data not quantified | [3] |

| MDA-MB-436 | Triple-Negative Breast Cancer | Data not quantified | [3] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Data not quantified | [3] |

Note: The primary publication reports that 300 nmol/L of this compound for 24 hours resulted in almost 50% inhibition of MDA-MB-231 cell growth.[3] A full dose-response curve and IC50 values for other cell lines and against Pim-1 and Pim-3 kinases to confirm selectivity are not publicly available.

In Vivo Anti-tumor Activity

In a preclinical xenograft model using MDA-MB-231 cells in nude mice, oral administration of this compound at a dose of 40 mg/kg/day for 10 days resulted in a remarkable inhibition of tumor growth.[1][3] The treatment was well-tolerated, with a notable decrease in tumor volume and weight compared to the vehicle-treated control group.[1]

Pim-2 Signaling Pathway

Pim-2 kinase is a central node in a complex signaling network that promotes cell survival and proliferation. It is activated by various cytokines and growth factors through the JAK/STAT pathway. Once activated, Pim-2 phosphorylates a range of downstream substrates, leading to the inhibition of apoptosis and progression of the cell cycle.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and the information available in the primary publication.[3]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Apoptosis and Autophagy Markers

This technique is used to detect and quantify specific proteins involved in apoptosis and autophagy.

Materials:

-

Breast cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-LC3, anti-Beclin-1, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

MDA-MB-231 cells

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 40 mg/kg/day) or the vehicle control orally to the respective groups daily for the duration of the study (e.g., 10 days).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for apoptosis markers).

Conclusion

This compound is a promising selective Pim-2 kinase inhibitor with demonstrated anti-tumor activity in preclinical models of triple-negative breast cancer. Its ability to induce both apoptosis and autophagic cell death highlights its potential as a novel therapeutic agent. Further investigation into its selectivity profile and efficacy in other cancer models is warranted to fully elucidate its clinical potential. This technical guide provides a foundational resource for researchers and drug developers to understand and further explore the therapeutic utility of this compound.

References

HJ-PI01: A Comprehensive Technical Guide on its Structure-Activity Relationship and Anti-Cancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of HJ-PI01, a novel and potent inhibitor of Pim-2 kinase. This compound has demonstrated significant anti-tumor effects, particularly in triple-negative human breast cancer, by inducing both apoptosis and autophagic cell death.[1][2] This document details the structure-activity relationship (SAR), mechanism of action, and key experimental findings related to this compound, offering a valuable resource for researchers in oncology and drug discovery.

Quantitative Analysis of Anti-Proliferative Activity

This compound was identified as the most effective compound among a series of 15 synthesized molecules (this compound to HJ-P015) based on its robust inhibitory effects on breast cancer cell lines.[2] The anti-proliferative potency of these compounds was evaluated in several human breast cancer cell lines, with this compound demonstrating superior activity.[1][2]

Table 1: Comparative Anti-Proliferative Activity of this compound and Control Compounds. [1]

| Compound | Cell Line | Concentration (nmol/L) | % Inhibition of Cell Growth |

| This compound | MDA-MB-231 | 300 | ~50% |

| Chlorpromazine | MDA-MB-231 | 750 | Not specified |

| PI003 | MDA-MB-231 | 460 | Not specified |

Table 2: Anti-Proliferative Activity of this compound in Various Breast Cancer Cell Lines. [1]

| Cell Line | % Inhibition by this compound (1 µmol/L) |

| MDA-MB-231 | 76.5% |

| MDA-MB-468 | Moderate to Remarkable |

| MDA-MB-436 | Moderate to Remarkable |

| MCF-7 | Moderate to Remarkable |

Table 3: Effect of this compound on Non-Cancerous Cells. [1]

| Cell Line | Concentration of this compound (nmol/L) | % Inhibition of Cell Growth (at 24h) |

| HUM-CELL-0056 (Human Cardiac Fibroblast Cells) | 300 | <10% |

Mechanism of Action: Dual Induction of Apoptosis and Autophagy

This compound exerts its anti-cancer effects by directly targeting the ATP-binding site of Pim-2, a serine/threonine kinase implicated in tumorigenesis.[1] Molecular docking and dynamics simulations have revealed that this compound forms a stable interaction with Pim-2, primarily through a hydrogen bond with the ILE164 residue and hydrophobic interactions with the TYR203 residue.[1] This inhibition of Pim-2 triggers two distinct cell death pathways:

-

Apoptosis: this compound induces both death receptor-dependent and mitochondrial-mediated apoptosis.[2]

-

Autophagy: The compound also promotes autophagic cell death, as evidenced by the formation of autophagic vacuoles in treated cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Chemical Synthesis and Compound Characterization

All chemical reactions were conducted under anhydrous conditions using an Ar or N2 atmosphere. Chemicals and solvents were of analytical reagent grade or were purified using standard techniques. The purity of the synthesized compounds, including this compound, was determined to be ≥97% by High-Performance Liquid Chromatography (HPLC) using an Agilent 1100 system with a photodiode array detector. An Atlantis C18 column (150 mm × 4.6 mm, 5 µm) was used with a gradient elution of methanol and HPLC-grade water as the mobile phase at a flow rate of 1 mL/min. High-resolution mass spectrometry (HRMS) data were obtained using a Bruker micro-TOF-Q instrument.[1]

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of this compound were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human breast cancer cell lines (MDA-MB-231, MDA-MB-468, MDA-MB-436, MCF-7) and normal human cardiac fibroblast cells (HUM-CELL-0056) were treated with varying concentrations of this compound, chlorpromazine, or PI003 for specified time points. The percentage of cell growth inhibition was then determined spectrophotometrically.[1]

Apoptosis and Autophagy Assessment

The induction of apoptosis and autophagy by this compound was investigated using multiple techniques:

-

Flow Cytometry: Annexin V/PI staining was used to quantify the ratio of apoptotic cells.[1]

-

Western Blotting and Immunoblotting: These techniques were employed to analyze the expression levels of key proteins involved in apoptosis and autophagy pathways.[1][2]

-

Transmission Electron Microscopy (TEM): TEM was used to visualize the formation of autophagic vacuoles within the cells, a characteristic feature of autophagy.[1]

-

Fluorescence Microscopy: This was used to observe the morphology of cells undergoing apoptosis after staining with Annexin V-FLUOS Staining Kit.[1]

In Vivo Xenograft Mouse Model

The anti-tumor efficacy of this compound in a living organism was evaluated using a xenograft mouse model.[1]

-

Animal Model: Female nude mice (BALB/c, 6–8 weeks old) were subcutaneously injected with MDA-MB-231 human breast cancer cells.

-

Treatment: Once tumors reached a volume of 100 mm³, the mice were treated with either a vehicle control, this compound (40 mg·kg⁻¹·d⁻¹, administered orally), or a combination of this compound and lienal polypeptide (50 mg·kg⁻¹·d⁻¹, administered intraperitoneally) for 10 days.

-

Evaluation: Tumor growth was monitored throughout the treatment period. At the end of the experiment, the animals were euthanized, and the tumors were excised for further analysis.[1][2]

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of triple-negative breast cancer.[1] Its novel mechanism of action, involving the dual induction of apoptosis and autophagy through the inhibition of Pim-2, provides a strong rationale for further preclinical and clinical development. Future research should focus on optimizing the structure of this compound to enhance its efficacy and reduce potential toxicity, as well as exploring its therapeutic potential in other cancer types where Pim-2 is overexpressed. The combination of this compound with other therapeutic agents, such as lienal polypeptide, has shown promise in improving anti-tumor activity and reducing toxicity, warranting further investigation.[2]

References

- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of HJ-PI01

Based on a comprehensive search, there is no publicly available scientific literature, patent information, or other documentation detailing the discovery, synthesis, or biological activity of a compound designated "HJ-PI01". This suggests that "this compound" may be an internal research compound that has not yet been disclosed in published materials, a novel molecule pending publication, or a designation that is not widely recognized in the scientific community.

Consequently, it is not possible to provide a detailed technical guide, including experimental protocols, quantitative data, and signaling pathway diagrams as requested, due to the absence of foundational information on this specific molecule.

For researchers, scientists, and drug development professionals interested in protein arginine methyltransferase 5 (PRMT5) inhibitors, a field where a molecule like "this compound" might hypothetically belong, it is recommended to consult literature on known PRMT5 inhibitors such as:

-

GSK3326595 (Epizyme/GSK)

-

JNJ-64619178 (Janssen)

-

PF-06939999 (Pfizer)

These compounds have well-documented discovery and development histories, including published data on their synthesis, mechanism of action, and clinical trial results. Information regarding these and other PRMT5 inhibitors can be found in peer-reviewed journals and patent databases.

Target Validation of HJ-PI01 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of HJ-PI01, a novel inhibitor of the Pim-2 kinase, in various cancer cell lines. The document outlines the compound's mechanism of action, summarizes its efficacy, details the experimental protocols for its validation, and visualizes the key signaling pathways and experimental workflows.

Executive Summary

This compound has been identified as a potent and selective inhibitor of Pim-2, a serine/threonine kinase implicated in the progression of several cancers, including triple-negative breast cancer.[1] In vitro and in vivo studies have demonstrated that this compound effectively induces apoptosis and autophagic cell death in human breast cancer cells by targeting Pim-2.[1] This guide serves as a comprehensive resource for researchers interested in the preclinical validation and further development of this compound and similar targeted therapies.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in a panel of human breast cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: Anti-proliferative Activity of this compound in Human Breast Cancer Cell Lines [2]

| Cell Line | Cancer Subtype | This compound Concentration (µM) | Inhibition (%) |

| MDA-MB-231 | Triple-Negative | 1 | 76.5 |

| MDA-MB-468 | Triple-Negative | Not Specified | Moderate |

| MDA-MB-436 | Triple-Negative | Not Specified | Moderate |

| MCF-7 | Estrogen Receptor-Positive | Not Specified | Moderate |

Table 2: Comparative Inhibition of MDA-MB-231 Cell Growth [2]

| Compound | Target | Concentration for ~50% Inhibition (nmol/L) |

| This compound | Pim-2 | 300 |

| Chlorpromazine | Not Specified | 750 |

| PI003 | Pan-Pim Inhibitor | 460 |

Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways, primarily by inhibiting Pim-2. This leads to the induction of both apoptosis and autophagy.

Pim-2 Signaling and Apoptosis Induction

Pim-2 kinase is known to play a crucial role in cancer cell survival and metastasis, partly through the activation of STAT3.[1] this compound, by inhibiting Pim-2, triggers both the death receptor-dependent and mitochondrial pathways of apoptosis.[1][2]

Caption: this compound induced apoptosis signaling pathway.

Autophagy Induction

In addition to apoptosis, this compound induces autophagic cell death in cancer cells. This is characterized by the formation of autophagic vacuoles within the treated cells.[2]

Caption: this compound induced autophagy pathway.

Experimental Protocols

Detailed methodologies for the key experiments involved in the validation of this compound are provided below.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

This compound

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in the signaling pathways affected by this compound.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Pim-2, Fas, FADD, Caspase-8, Bax, Bcl-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Flow Cytometry for Apoptosis Analysis

This method is used to quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Experimental and Logical Workflow

The validation of a targeted cancer therapeutic like this compound follows a logical progression from initial screening to in-depth mechanistic studies.

Caption: Experimental workflow for this compound target validation.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of triple-negative breast cancer and potentially other malignancies driven by Pim-2 signaling. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this novel compound. The validation of its on-target effects and the elucidation of its downstream signaling pathways are critical steps in its development as a targeted anti-cancer agent.

References

- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

HJ-PI01: A Technical Guide on its Efficacy in Halting Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJ-PI01 is a novel small molecule inhibitor targeting Pim-2 kinase, a serine/threonine kinase implicated in the progression of various cancers, including triple-negative breast cancer.[1][2] This technical document provides a comprehensive analysis of this compound's effect on cancer cell proliferation, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization. The core of this compound's anti-cancer activity lies in its ability to induce both apoptosis and autophagy in malignant cells.[1][2] This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Core Mechanism of Action: Dual Induction of Cell Death

This compound exerts its anti-proliferative effects primarily through the inhibition of Pim-2 kinase, which subsequently triggers two distinct, yet complementary, cell death pathways: apoptosis and autophagy.[1][2]

Induction of Apoptosis

This compound activates the intrinsic and extrinsic pathways of apoptosis.[1][2]

-

Death Receptor Pathway (Extrinsic): Treatment with this compound leads to a notable increase in the expression levels of key proteins in the death receptor pathway, including Fas, Fas-associated death domain (FADD), and caspase-8.[1] This upregulation signifies the activation of an external signaling cascade that directly initiates apoptosis.

-

Mitochondrial Pathway (Intrinsic): The compound also modulates the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptotic pathway. Specifically, this compound treatment results in an increased level of the pro-apoptotic protein Bax, tipping the cellular balance towards programmed cell death.[1]

Induction of Autophagy

Beyond apoptosis, this compound is a potent inducer of autophagic cell death.[1] Electron microscopy studies have revealed the formation of characteristic autophagic vacuoles within cancer cells following treatment with this compound, indicating the activation of this self-degradative process as a mechanism of cell demise.[1]

Quantitative Data Presentation

The anti-proliferative efficacy of this compound has been quantified across several human breast cancer cell lines. The data, summarized below, highlights its potent and dose-dependent activity.

Table 1: Comparative Anti-Proliferative Activity in MDA-MB-231 Cells [1]

| Compound | Concentration for ~50% Inhibition |

| This compound | 300 nmol/L |

| Chlorpromazine | 750 nmol/L |

| PI003 (pan-Pim inhibitor) | 460 nmol/L |

Table 2: Inhibitory Activity of this compound in Various Breast Cancer Cell Lines [1]

| Cell Line | % Inhibition at 1 µmol/L |

| MDA-MB-231 | 76.5% |

| MDA-MB-468 | Moderate to Remarkable |

| MDA-MB-436 | Moderate to Remarkable |

| MCF-7 | Moderate to Remarkable |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is directly proportional to the number of viable cells.

-

Cell Plating: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Expose cells to various concentrations of this compound for a specified duration (e.g., 24 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between live, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis:

-

Treat cells with this compound for various time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Fas, FADD, caspase-8, Bax, Bcl-2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations: Signaling Pathways and Workflows

This compound Signaling Pathway for Apoptosis Induction

Caption: this compound inhibits Pim-2, leading to the activation of apoptotic pathways.

Experimental Workflow for this compound Characterization

Caption: A streamlined workflow for assessing the anti-proliferative effects of this compound.

Logical Relationship of this compound's Anti-Cancer Effects

Caption: The logical flow from this compound administration to its anti-cancer outcome.

References

- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking of HJ-PI01 to Pim-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking of HJ-PI01, a known inhibitor, to the Pim-2 kinase, a key proto-oncogene implicated in various cancers. This document outlines the fundamental signaling pathways of Pim-2, detailed experimental protocols for molecular docking and simulation, and a summary of the key molecular interactions.

Introduction to Pim-2 Kinase

Pim-2 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] It is a constitutively active enzyme whose activity is primarily regulated by its expression levels.[2] Pim-2 is a downstream effector of the JAK/STAT signaling pathway and is often overexpressed in a variety of hematological malignancies and solid tumors.[1][3] Its substrates include proteins involved in cell cycle progression and apoptosis, making it an attractive target for cancer therapy.[1][4] The inhibitor this compound, also known as 10-Acetylphenoxazine, has been identified as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in cancer cells.[5]

The Pim-2 Signaling Pathway

Pim-2 is a central node in a complex signaling network that promotes cell survival and proliferation while inhibiting apoptosis and autophagy. Upstream signals, such as cytokines and growth factors, activate the JAK/STAT and NF-κB pathways, which in turn upregulate the transcription of the PIM2 gene.[1][6] Once expressed, Pim-2 kinase phosphorylates a range of downstream targets. Key substrates include:

-

BAD: Phosphorylation of the pro-apoptotic protein BAD by Pim-2 leads to its inactivation, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][3] This ultimately suppresses the intrinsic pathway of apoptosis.

-

4E-BP1: Pim-2 phosphorylates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), promoting its dissociation from eIF4E and leading to the initiation of cap-dependent translation of proteins involved in cell growth and proliferation.[2]

-

MYC: Pim-2 can phosphorylate and stabilize the MYC oncoprotein, a key transcription factor that drives cell proliferation.[4]

-

Cell Cycle Regulators: Pim-2 can phosphorylate cell cycle inhibitors like p21, leading to their stabilization and potential cell cycle arrest under certain conditions.[3]

The intricate interplay of Pim-2 with apoptosis and autophagy pathways underscores its significance as a therapeutic target. Pim-2's inhibition of apoptosis is a key mechanism of its oncogenic activity.[2] Furthermore, Pim-2 has been shown to promote the expression of autophagy-related proteins like LC3 and Beclin-1.[1] The inhibitor this compound has been observed to induce both apoptotic and autophagic cell death, suggesting a complex cellular response to Pim-2 inhibition.[5]

Experimental Protocols: In Silico Docking and Molecular Dynamics

The following protocols are representative methodologies for the in silico docking of this compound to Pim-2 and subsequent molecular dynamics simulation, based on standard practices for kinase inhibitors.

Molecular Docking Workflow

Detailed Protocol for Molecular Docking

Objective: To predict the binding pose and affinity of this compound within the ATP-binding site of Pim-2 kinase.

Software: Schrödinger Suite (Maestro, Glide) or AutoDock Vina with AutoDock Tools and PyMOL. The following protocol is based on the Schrödinger Suite.

-

Protein Preparation:

-

Obtain the crystal structure of human Pim-2 kinase from the Protein Data Bank (PDB). Suitable entries include 2IWI and 4X7Q.

-

Load the PDB file into Maestro.

-

Use the "Protein Preparation Wizard" to:

-

Remove all water molecules beyond 5 Å from the co-crystallized ligand (if present) or the defined active site.

-

Add hydrogen atoms.

-

Assign bond orders and formal charges.

-

Optimize the hydrogen bond network.

-

Perform a restrained energy minimization (e.g., using the OPLS3e force field) to relieve steric clashes.

-

-

-

Ligand Preparation:

-

The chemical structure of this compound is 10-Acetylphenoxazine.

-

Draw the 2D structure of this compound in Maestro or import it from a chemical database.

-

Use "LigPrep" to:

-

Generate a low-energy 3D conformation.

-

Generate possible ionization states at a physiological pH of 7.4 ± 0.2.

-

Generate tautomers and stereoisomers if applicable (not critical for this compound).

-

-

-

Receptor Grid Generation:

-

Define the active site for docking. This is typically done by creating a grid box centered on the co-crystallized ligand or by selecting key active site residues. For Pim-2, the hinge region and residues like ILE164 and TYR203 are important.

-

In Glide's "Receptor Grid Generation" panel, define the center of the grid box. The size of the inner box should be approximately 10-12 Å in each dimension to encompass the active site.

-

-

Ligand Docking:

-

Use the "Ligand Docking" panel in Glide.

-

Select the prepared ligand file and the generated receptor grid.

-

Choose the docking precision. Standard Precision (SP) is suitable for initial screening, while Extra Precision (XP) provides more accurate scoring and is recommended for final pose prediction.

-

Set the number of poses to output per ligand (e.g., 10).

-

Run the docking job.

-

-

Pose Analysis and Scoring:

-

Visualize the docked poses of this compound in the Pim-2 active site using Maestro.

-

Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

-

The primary output for quantitative analysis is the docking score (GlideScore for Glide), which estimates the binding affinity. Lower docking scores generally indicate better binding.

-

Protocol for Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the docked this compound/Pim-2 complex and refine the binding pose in a simulated physiological environment.

Software: GROMACS, AMBER, or Desmond (within Schrödinger Suite). The following is a general protocol.

-

System Preparation:

-

Use the best-docked pose of the this compound/Pim-2 complex as the starting structure.

-

Place the complex in a periodic boundary box (e.g., a cubic box with a minimum distance of 10 Å from the protein to the box edge).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform a series of energy minimization steps to remove steric clashes between the solute, solvent, and ions. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (isothermal-isochoric) ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT (isothermal-isobaric) ensemble: Equilibrate the system at the target temperature and pressure (e.g., 1 bar). Gradually release the position restraints on the solute.

-

-

-

Production MD:

-

Run the production simulation for a sufficient duration (e.g., 100 ns) without any restraints.

-

Save the trajectory and energy data at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

-

Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

-

Quantitative Data and Key Interactions

The in silico docking of this compound into the ATP-binding pocket of Pim-2 reveals key interactions that contribute to its inhibitory activity. While specific binding energy values from the original study are not publicly detailed, the nature of the interactions has been described.

| Interaction Type | Pim-2 Residue | This compound Moiety | Description |

| Hydrogen Bond | ILE164 | Carbonyl oxygen | Forms a crucial hydrogen bond with the backbone amide of ILE164 in the hinge region. |

| Hydrophobic Interaction | TYR203 | Phenoxazine rings | The aromatic rings of this compound engage in hydrophobic interactions with TYR203. |

| Hydrophobic Interaction | VAL52, LEU170 | Phenoxazine rings | Additional hydrophobic contacts that stabilize the ligand in the binding pocket. |

Note: The specific residues involved in hydrophobic interactions may vary slightly depending on the precise docking pose and Pim-2 crystal structure used.

Molecular dynamics simulations of the this compound-Pim-2 complex have shown that the complex is stable, with a low root-mean-square deviation (RMSD), indicating that this compound can stably bind to the ATP-binding site of Pim-2.

Conclusion

The in silico docking and molecular dynamics simulation of this compound with Pim-2 kinase provide a molecular basis for its inhibitory activity. The formation of a key hydrogen bond with the hinge region residue ILE164 and hydrophobic interactions within the ATP-binding pocket are critical for its binding. The methodologies outlined in this guide represent a standard workflow for the computational evaluation of kinase inhibitors and can be adapted for the study of other ligand-protein systems. These computational approaches are invaluable tools in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents.

References

- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - PIM-2 protein kinase negatively regulates T cell responses in transplantation and tumor immunity [jci.org]

- 4. ashpublications.org [ashpublications.org]

- 5. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

HJ-PI01: A Potent Pim-2 Inhibitor with Anti-Cancer Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HJ-PI01, also known as 10-Acetylphenoxazine, is a novel, orally active small molecule inhibitor of the Pim-2 serine/threonine kinase.[1][2] Pim-2 is a proto-oncogene implicated in the survival and proliferation of various cancer cells. This compound has demonstrated significant anti-tumor activity, primarily by inducing apoptosis and autophagic cell death in cancer cells, with a particular efficacy noted in triple-negative breast cancer models.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Properties and Structure

This compound is a phenoxazine derivative with a molecular formula of C14H11NO2.[2][4] Its chemical structure is characterized by a tricyclic phenoxazine core with an acetyl group attached to the nitrogen atom.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(10H-Phenoxazin-10-yl)ethan-1-one | [4] |

| Synonyms | 10-Acetylphenoxazine, HJPI01 | [1][4][5] |

| CAS Number | 6192-43-4 | [1][4] |

| Molecular Formula | C14H11NO2 | [2][4] |

| Molecular Weight | 225.25 g/mol | [4] |

| SMILES | CC(N1C2=C(C=CC=C2)OC3=CC=CC=C13)=O | [1] |

| Solubility | Soluble in DMSO | [4][5] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of Pim-2 kinase.[1][3] Molecular docking and dynamics simulations have shown that this compound binds effectively to the ATP-binding pocket of Pim-2.[3] This inhibition disrupts downstream signaling pathways, leading to the induction of both apoptosis and autophagy in cancer cells.

Induction of Apoptosis

This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] Treatment of MDA-MB-231 triple-negative breast cancer cells with this compound leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] Furthermore, it activates caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.[1]

Induction of Autophagy

In addition to apoptosis, this compound triggers autophagic cell death in cancer cells.[1][3] This is evidenced by the formation of autophagic vacuoles observed via transmission electron microscopy and an increase in the levels of autophagy-related proteins such as LC3-II and Beclin-1.[1] this compound treatment also leads to the degradation of p62, a protein consumed during autophagy.[1]

Experimental Protocols

The following protocols are based on methodologies reported in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key step is the reaction of 3-iodophenol with 1-fluoro-2-nitrobenzene in the presence of K2CO3 to form 1-iodo-2-(2-nitrophenoxy)benzene. This intermediate is then reduced using Fe-HCl. The resulting amino group is protected with an acetyl moiety using acetic anhydride. Finally, a condensation reaction in the presence of DMEDA and K2CO3 in refluxing dioxane yields this compound.

Cell Viability Assay

Cell viability can be assessed using the MTT assay.

-

Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-3200 nmol/L) for 48 hours.[1]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)

-

Treat cells with the desired concentration of this compound (e.g., 300 nmol/L) for 24 hours.[1]

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

-

Treat cells with this compound for the desired time points (e.g., 12-48 hours).[1]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Pim-2, Bcl-2, Bax, Caspase-3, LC3, Beclin-1, p62, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transmission Electron Microscopy (TEM) for Autophagy Visualization

-

Treat cells with this compound (e.g., 300 nmol/L) for 24 hours.[1]

-

Fix the cells with a solution containing 2.5% glutaraldehyde in a cacodylate buffer.

-

Post-fix the cells with 1% osmium tetroxide.

-

Dehydrate the cells in a graded series of ethanol and embed in resin.

-

Cut ultrathin sections and stain with uranyl acetate and lead citrate.

-

Examine the cellular ultrastructure for the presence of autophagosomes and autolysosomes using a transmission electron microscope.

In Vivo Efficacy

In preclinical xenograft models using MDA-MB-231 cells, oral administration of this compound (e.g., 40 mg/kg, once daily for 10 days) has been shown to significantly inhibit tumor growth.[1] This demonstrates the potential of this compound as a therapeutic agent for the treatment of cancer.

Conclusion

This compound is a promising Pim-2 inhibitor with potent anti-cancer activity. Its ability to induce both apoptosis and autophagy in cancer cells, coupled with its in vivo efficacy, makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided in this guide offer a framework for researchers to investigate the biological effects of this compound and other novel anti-cancer compounds.

References

- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]

HJ-PI01: A Novel Pim-2 Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

HJ-PI01 is a novel, orally active small molecule inhibitor of Pim-2 kinase, a serine/threonine kinase implicated in the progression and metastasis of various cancers, particularly triple-negative breast cancer (TNBC).[1][2] Pim-2 plays a crucial role in cell survival and proliferation by inhibiting apoptosis and promoting cell cycle progression.[3][4][5] By targeting Pim-2, this compound represents a promising therapeutic strategy for cancers characterized by the overexpression or aberrant activity of this kinase. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of Pim-2 kinase activity. This inhibition disrupts downstream signaling pathways that are critical for cancer cell survival, leading to the induction of both apoptosis (programmed cell death) and autophagic cell death.[1][2]

Signaling Pathways

The binding of this compound to Pim-2 kinase blocks its ability to phosphorylate and inactivate pro-apoptotic proteins, such as BAD. This leads to the activation of the intrinsic mitochondrial apoptotic pathway. Concurrently, the inhibition of Pim-2 also triggers the death receptor-dependent extrinsic apoptotic pathway. Furthermore, this compound induces autophagic cell death, a process characterized by the formation of autophagosomes that engulf and degrade cellular components.[1][2]

Caption: Mechanism of this compound Action.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated significant anti-proliferative activity against a panel of human triple-negative breast cancer cell lines.

| Cell Line | Cancer Type | IC50 (nmol/L) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 300 |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly quantified |

| MDA-MB-436 | Triple-Negative Breast Cancer | Not explicitly quantified |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Not explicitly quantified |

| Table 1: In Vitro Anti-proliferative Activity of this compound. Data represents the half-maximal inhibitory concentration (IC50) after 48 hours of treatment.[1][2] |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft mouse model using MDA-MB-231 cells.

| Treatment Group | Dosage | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | - | - |

| This compound | 40 mg/kg/day | Remarkable Inhibition (Specific % not provided) | < 0.05 |

| Table 2: In Vivo Anti-tumor Activity of this compound in an MDA-MB-231 Xenograft Model.[1][2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Caption: MTT Assay Workflow.

Methodology:

-

Seed cells (e.g., MDA-MB-231) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-3200 nmol/L) and a vehicle control.

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Methodology:

-

Treat cells with this compound (e.g., 300 nmol/L) for the desired time points (e.g., 0, 12, 24, 48 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Pim-2, Bcl-2, Bax, LC3, Beclin-1, p62, Caspase-3, Caspase-9, and β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Caption: Apoptosis Analysis Workflow.

Methodology:

-

Treat cells with this compound (e.g., 300 nmol/L) for 24 hours.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-